2-Phenyltetrahydrofuran-2-carboxylic Acid: A Technical Monograph
2-Phenyltetrahydrofuran-2-carboxylic Acid: A Technical Monograph
Topic: 2-Phenyltetrahydrofuran-2-carboxylic Acid Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Phenyltetrahydrofuran-2-carboxylic acid (CAS 19679-84-6) represents a specialized class of heterocyclic building blocks characterized by a quaternary carbon center at the
This guide synthesizes the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing a roadmap for its utilization in high-value pharmaceutical campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The defining feature of this molecule is the quaternary chiral center at C2, which restricts conformational freedom and prevents racemization typical of
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-Phenyltetrahydrofuran-2-carboxylic acid |
| Common Synonyms | 2-Phenyl-2-tetrahydrofuroic acid; |
| CAS Registry Number | 19679-84-6 |
| Molecular Formula | C |
| Molecular Weight | 192.21 g/mol |
| SMILES | O=C(O)C1(C2=CC=CC=C2)OCCC1 |
Physical & Chemical Properties[6]
-
Physical State: Viscous oil or low-melting solid (dependent on enantiomeric purity).
-
Solubility:
-
High: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.
-
Low: Water (due to the lipophilic phenyl ring), Hexanes.
-
-
Acidity (pKa): Predicted ~3.5–4.[1]0. The inductive effect of the adjacent oxygen atom and the electron-withdrawing phenyl group stabilizes the carboxylate anion, making it slightly more acidic than typical aliphatic acids.
-
Stereochemistry: The C2 position is a chiral center. Enantiopure forms ((R) or (S)) are crucial for biological activity, often resolved via diastereomeric salt formation with chiral amines (e.g.,
-methylbenzylamine).
Synthetic Methodologies
The synthesis of 2-phenyltetrahydrofuran-2-carboxylic acid challenges the chemist to construct a quaternary center adjacent to an ether oxygen. Two primary methodologies are dominant: Oxidative Rearrangement (for high stereocontrol) and Cyclization of Acyclic Precursors (for scale-up).
Method A: Asymmetric Oxidative Rearrangement
This route, highlighted in recent asymmetric synthesis literature, utilizes 3-aryl-2-hydroxycyclopent-2-en-1-ones. It is particularly valuable for generating the 5-oxo derivative, which can be selectively reduced.
-
Mechanism: Oxidative cleavage of the cyclopentenone ring followed by lactonization.
-
Key Reagents: Sodium methoxide (NaOMe), tert-Butyl hydroperoxide (TBHP).
-
Advantage: High enantiomeric excess (ee) when using chiral oxidants or auxiliaries.
Method B: Grignard Addition & Cyclization (Direct Route)
A more direct industrial route involves the functionalization of 4-chlorobutyrophenone or related ketones.
-
Nucleophilic Addition: Reaction of a cyanide source (e.g., TMSCN) with 4-chloro-1-phenylbutan-1-one to form the cyanohydrin.
-
Cyclization: Base-mediated intramolecular displacement of the chloride by the alkoxide.
-
Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes. The top pathway (Direct Cyclization) is preferred for bulk synthesis of the racemic acid, while the bottom pathway (Oxidative) is used for chiral derivatives.
Reactivity & Derivatization
The chemical behavior of 2-phenyltetrahydrofuran-2-carboxylic acid is dictated by the steric hindrance of the phenyl group and the stability of the THF ring.
Carboxylic Acid Functionalization
The steric bulk at the
-
Activation Required: Use of Thionyl Chloride (SOCl
) or Oxalyl Chloride to generate the acid chloride is often necessary before coupling with amines or alcohols. -
Coupling Agents: HATU or PyBOP are recommended for amide bond formation to prevent racemization, although the quaternary center is relatively resistant to epimerization compared to protonated analogs.
Ring Stability & Cleavage
-
Acid Sensitivity: The THF ring is generally stable to dilute acids. However, strong Lewis acids (e.g., BBr
) can cleave the ether bond, opening the ring to form acyclic phenyl-alkyl chains. -
Oxidation: The
-position is fully substituted, making the compound resistant to oxidative degradation at the C2 center, a desirable trait for metabolic stability in drug candidates.
Pharmaceutical Applications
Anticholinergic Scaffolds
This compound serves as a structural analog to Phenylglycolic acid and Mandelic acid . In medicinal chemistry, replacing the hydroxyl group of phenylglycolic acid with a cyclic ether (THF) restricts the rotation of the phenyl group, potentially locking the molecule into a bioactive conformation.
-
Relevance: Design of muscarinic antagonists for overactive bladder (OAB) or COPD.
Peptidomimetics
The amino-acid analog (2-amino-2-phenyltetrahydrofuran) is a known constrained amino acid. The carboxylic acid precursor (CAS 19679-84-6) is the entry point for synthesizing these non-natural amino acids via Curtius Rearrangement .
-
Workflow: Acid
Acyl Azide Isocyanate Amine.
Chiral Resolution Agents
Due to its rigidity, enantiopure 2-phenyltetrahydrofuran-2-carboxylic acid is investigated as a resolving agent for chiral amines, offering a lipophilic alternative to tartaric acid.
Experimental Protocol: Acid Chloride Formation
A self-validating protocol for derivatization.
Objective: Convert 2-phenyltetrahydrofuran-2-carboxylic acid to its acid chloride for subsequent amidation.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 2-phenyltetrahydrofuran-2-carboxylic acid in 20 mL of anhydrous Dichloromethane (DCM).
-
Catalysis: Add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Addition: Dropwise add 1.2 eq of Oxalyl Chloride at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (CO, CO
, HCl) should be observed. -
Validation: Take an aliquot, quench with dry methanol, and check TLC (or GC-MS) for the methyl ester. Complete conversion indicates the acid chloride is ready.
-
Workup: Evaporate solvent and excess reagent under reduced pressure to yield the crude acid chloride (usually a yellow oil). Use immediately.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture to prevent hydrolysis of derivatives.
References
-
General THF Synthesis: Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
Related Anticholinergic Scaffolds: Wikipedia. (n.d.). Tetrahydro-2-furoic acid.[1][2] Retrieved from [Link]
